3-(2-Thienyl)acrylic acid

Photosensitive Resins Photolithography Polymer Chemistry

3-(2-Thienyl)acrylic acid (2-Thiopheneacrylic acid) is a thiophene-based α,β-unsaturated carboxylic acid that addresses the sensitivity limitations of conventional cinnamate photoresists. Substitution with cinnamic acid results in ~7× lower photosensitivity. • Enables photoresist polymers with ~7-fold higher photosensitivity (U.S. Patent 3,945,831) • Precursor for electrochromic polymer films with reversible dark blue-yellow-green switching • 33% faster solid-state [2+2] photodimerization vs. furyl analog (20 d vs. 30 d) Supplied as ≥98% pure crystalline solid (145-148 °C mp). Available from stock for immediate global dispatch.

Molecular Formula C7H6O2S
Molecular Weight 154.19 g/mol
CAS No. 1124-65-8
Cat. No. B032238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thienyl)acrylic acid
CAS1124-65-8
Synonyms3-(2-Thienyl)-2-propenoic Acid;  2-Thiopheneacrylic Acid;  2-Thienylacrylic Acid;  3-(2-Thienyl)propenoic Acid;  3-(Thien-2-yl)acrylic Acid;  3-(Thiophene-2-yl)acrylic Acid;  3-Thiophen-2-ylacrylic Acid;  NSC 4247
Molecular FormulaC7H6O2S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CC(=O)O
InChIInChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
InChIKeyKKMZQOIASVGJQE-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Thienyl)acrylic acid (CAS 1124-65-8): Procurement-Grade Characterization for Thiophene-Based α,β-Unsaturated Carboxylic Acid Building Blocks


3-(2-Thienyl)acrylic acid (CAS 1124-65-8) is a heteroaryl α,β-unsaturated carboxylic acid with a thiophene ring conjugated to an acrylic acid moiety [1]. It is commercially available as a yellow crystalline solid with a melting point of 145–148 °C and a purity specification of ≥98% (HPLC) . The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research where it has been employed in the synthesis of benzothiazepinone-based glycogen synthase kinase-3β (GSK-3β) inhibitors [2]. Its thiophene group confers unique electronic and photochemical properties that distinguish it from phenyl and other heteroaryl acrylic acid analogs [3].

Building block Thiophene-based α,β-unsaturated carboxylic acid scaffold for organic synthesis
Role Monomer, ligand, or photochemical substrate in polymer and organometallic research
Key attribute Heteroaryl electronic profile distinct from furyl and phenyl analogs

Why Generic α,β-Unsaturated Carboxylic Acids Cannot Replace 3-(2-Thienyl)acrylic acid in Key Research Applications


The performance of 3-(2-thienyl)acrylic acid in advanced applications is not interchangeable with other α,β-unsaturated carboxylic acids due to the unique electronic and steric contribution of the thiophene ring [1]. Specifically, the sulfur atom in the thiophene moiety introduces distinct HOMO-LUMO energy levels and electron delocalization patterns compared to oxygen-containing furyl or phenyl analogs, which directly impacts photochemical reactivity, metal coordination behavior, and the electrical properties of derived polymers [2]. The following quantitative evidence demonstrates that substituting this compound with cheaper or more readily available alternatives (e.g., cinnamic acid, 3-(2-furyl)acrylic acid) will result in measurably inferior photosensitivity, altered photochemical reaction kinetics, and fundamentally different electrochemical and antifungal performance [3].

Furyl or phenyl analogs Thiophene sulfur introduces distinct HOMO-LUMO levels and electron delocalization; photochemical reactivity may shift away from oxygen-containing or carbocyclic analogs
Metal coordination behavior Thienyl-directed coordination geometry may alter complex stability and reported bioactivity compared to other heteroaryl carboxylate ligands
Electrochemical and polymer properties Redox reversibility and electrochromic response of derived polymers may not transfer from thienyl-acrylic to furyl or phenyl polymer systems

3-(2-Thienyl)acrylic acid (CAS 1124-65-8): Head-to-Head Quantitative Evidence for Procurement Decisions


7-Fold Higher Photosensitivity of Thienylacrylic Polymers vs. Commercial Polyvinyl Cinnamate

Polymers functionalized with β-thienylacrylic acid ester groups exhibit markedly higher photosensitivity than conventional cinnamate-based photoresists. This differentiation is critical for applications requiring faster exposure times or higher resolution patterning. [1]

Photosensitivity
Head-to-head
~7× higher sensitivity
Supports photosensitivity screening
vs. sensitized polyvinyl cinnamate; patent-reported comparison
Photosensitive Resins Photolithography Polymer Chemistry

Photochemical Dimerization of 3-(2-Thienyl)acrylic acid: 20-Day Solid-State Irradiation vs. Furyl Analog

The solid-state [2+2] photodimerization of 3-(2-thienyl)acrylic acid proceeds under specific irradiation conditions, with the reaction kinetics differing from the furan analog. This data informs the design of photochemical synthetic routes and the selection of the appropriate heteroaryl acrylic acid for a given reaction timeline. [1]

Photodimerization rate
Cross-study
20 days vs. 30 days irradiation
Reported reaction-time difference
Solid-state [2+2] conditions; thienyl vs. furyl analog
Photochemistry Solid-State Synthesis Crystal Engineering

Enhanced Antifungal Activity of Triphenyltin(IV) Complex Derived from 3-(2-Thienyl)acrylic Acid Ligand vs. Free Ligand

The organotin(IV) complex synthesized using 3-(2-thienyl)acrylic acid as a ligand demonstrates antifungal activity against Fusarium oxysporum f.sp. albedins (FOA). The complexed form shows increased activity compared to the uncoordinated acid, validating the utility of this ligand in generating bioactive metal complexes. [1]

Antifungal complexation
Reported
Complex more active than free ligand
Supports complexation-response context
In vitro assay vs. FOA; qualitative comparison, no MIC reported
Organometallic Chemistry Antifungal Agents Coordination Complexes

Reversible Redox Activity and Blue-Light Emission of Electrosynthesized Thienyl-Acrylic Polymer

Electrochemical polymerization of a precursor derived from 3-(2-thienyl)acrylic acid yields a free-standing, conducting polymer film with well-defined electrochemical properties. Cyclic voltammetry reveals reversible oxidation and reduction with a distinct color change, and fluorescence spectroscopy confirms blue-light emission. [1]

Electrochemical behavior
Class-level
Reversible redox + blue-light emission
Supports electrochromic property review
CV in CH₂Cl₂/BFEE; electrosynthesized polymer film
Conducting Polymers Electrochromic Materials Organic Electronics

Molecular Docking Suggests 5-Lipoxygenase (5-LOX) Inhibitory Potential

Theoretical studies using molecular docking suggest that 3-(2-thienyl)acrylic acid may act as a 5-lipoxygenase (5-LOX) inhibitor. This provides a computational rationale for its inclusion in anti-inflammatory drug discovery programs.

In silico docking
Data to verify
Predicted 5-LOX inhibition
Supports target-screening context
Computational prediction only; no experimental validation reported
Molecular Docking Inflammation Enzyme Inhibition

3-(2-Thienyl)acrylic acid (CAS 1124-65-8): Data-Driven Application Scenarios for Procurement


High-Sensitivity Photoresist and Photolithography Material Development

Procure 3-(2-thienyl)acrylic acid for the synthesis of photosensitive polymers requiring high sensitivity and fast photochemical response. As demonstrated in US Patent 3,945,831, polymers containing thienylacrylic ester groups exhibit approximately 7-fold higher photosensitivity than standard polyvinyl cinnamate resists [1]. This translates to shorter exposure times and potentially higher resolution in the fabrication of printing plates, photoresists, and other photomechanical images.

Synthesis of Bioactive Organotin(IV) Complexes with Antifungal Activity

Utilize this compound as a carboxylate ligand for the synthesis of organotin(IV) complexes with enhanced antifungal properties. Research published in Inorganica Chimica Acta (2023) confirms that the triphenyltin(IV) complex of 3-(2-thienyl)acrylic acid shows greater activity against Fusarium oxysporum f.sp. albedins than the free ligand itself [2]. This makes it a strategic building block for academic and industrial groups developing novel antifungal agents.

Precursor for Electrosynthesized Conducting and Electrochromic Polymers

Employ this monomer as a precursor for the electrosynthesis of free-standing, conducting polymer films. The derived polymer, PTE-PAA-co-PMMA, exhibits reversible redox activity accompanied by a clear color change from dark blue to transmissive yellow-green, and functions as a blue-light emitter [3]. These properties are directly relevant for research into electrochromic devices, organic light-emitting diodes (OLEDs), and smart materials.

Solid-State Photochemical Synthesis of Heteroaryl Cyclobutane Dimers

Source 3-(2-thienyl)acrylic acid for solid-state [2+2] photodimerization studies. The compound undergoes this transformation in 20 days of irradiation, which is 33% faster than the analogous reaction with 3-(2-furyl)acrylic acid (30 days) [4]. This quantitative difference makes it the preferred substrate for projects where reaction time and throughput are key considerations.

Application
Selection Property
Validation Focus
Photoresist polymer development
Thienyl-group photoresponse
Photosensitivity endpoint comparison
Organotin(IV) complex synthesis
Ligand coordination scaffold
Antifungal screening context
Electrochromic polymer research
Electrochemical reversibility
Redox and emission endpoint review
Solid-state photodimerization studies
Solid-state photoreactivity
Irradiation-time endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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